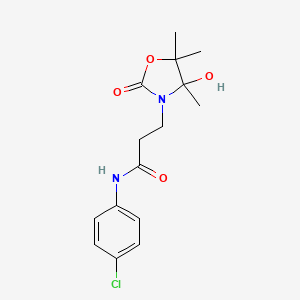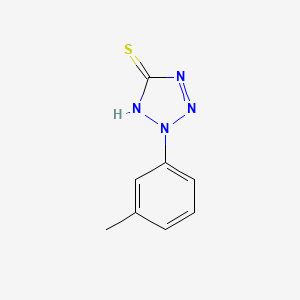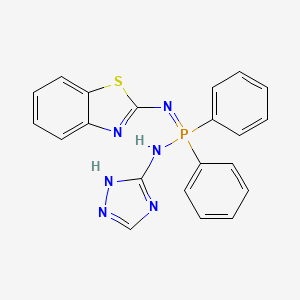![molecular formula C18H28N2O6P2 B4329268 tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)](/img/structure/B4329268.png)
tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)
Descripción general
Descripción
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is a chemical compound that has been widely used in scientific research for several years. It is a potent inhibitor of glutamate receptor-mediated excitatory synaptic transmission and has been shown to have neuroprotective effects in various models of neuronal injury.
Mecanismo De Acción
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the brain. By inhibiting glutamate receptor-mediated synaptic transmission, the compound reduces the excitotoxicity that can occur in neurological disorders. Additionally, the compound has been shown to modulate the activity of NMDA receptors, which are also involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been shown to have several biochemical and physiological effects. It reduces the release of glutamate from presynaptic terminals, which reduces the excitotoxicity that can occur in neurological disorders. The compound also reduces the influx of calcium ions into neurons, which can lead to cell death. Additionally, tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate receptor-mediated synaptic transmission, which allows researchers to study the role of glutamate receptors in neurological disorders. The compound has also been shown to have neuroprotective effects in various models of neuronal injury, which makes it a valuable tool for studying the mechanisms underlying neuroprotection. However, one limitation of tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate). One area of research is to investigate the potential therapeutic applications of the compound in neurological disorders. Another area of research is to explore the mechanisms underlying the neuroprotective effects of tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) and to identify other compounds that have similar effects. Additionally, researchers can investigate the off-target effects of the compound on other ion channels and develop more selective inhibitors of glutamate receptors. Finally, future research can focus on the development of new methods for synthesizing tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) and other related compounds.
Aplicaciones Científicas De Investigación
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been extensively used in scientific research to study the role of glutamate receptors in various neurological disorders. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been used to investigate the mechanisms underlying synaptic plasticity and long-term potentiation, which are important processes in learning and memory.
Propiedades
IUPAC Name |
2,3-bis(diethoxyphosphorylmethyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6P2/c1-5-23-27(21,24-6-2)13-17-18(14-28(22,25-7-3)26-8-4)20-16-12-10-9-11-15(16)19-17/h9-12H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJGGCUOOMVDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=NC2=CC=CC=C2N=C1CP(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl (2,3-quinoxalinediyldi-methylene)diphosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-1,3-benzodioxol-5-yl-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4329196.png)
![4-[2-(acetylamino)-3-oxobutyl]phenyl {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetate](/img/structure/B4329201.png)
![8-[4-(2-methoxyethyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329207.png)
![8-(4-butylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329215.png)
![8-[4-(4-hydroxybutyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329221.png)
![8-[4-(2-hydroxyethyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329223.png)


![N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide](/img/structure/B4329250.png)
![N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B4329258.png)
![N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine](/img/structure/B4329265.png)

![diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate](/img/structure/B4329282.png)